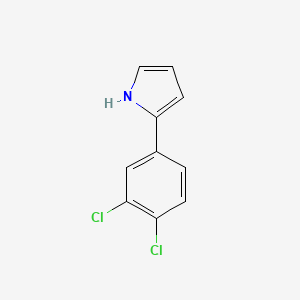

2-(3,4-Dichlorophenyl)pyrrole

描述

Structure

3D Structure

属性

分子式 |

C10H7Cl2N |

|---|---|

分子量 |

212.07 g/mol |

IUPAC 名称 |

2-(3,4-dichlorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H7Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H |

InChI 键 |

YXFHTHKXMSOTEQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC(=C1)C2=CC(=C(C=C2)Cl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrrole (B145914) Core Construction

The synthesis of the 2-(3,4-Dichlorophenyl)pyrrole core relies on well-established cyclization reactions that have been adapted for this specific substitution pattern. These methods provide robust and reliable routes to the foundational heterocyclic structure.

Adaptations of Classical Cyclization Reactions (e.g., Knorr, Paal-Knorr, Hantzsch Variants)

Classical name reactions remain a cornerstone for the synthesis of substituted pyrroles. The adaptation of these methods for producing this compound typically involves using a precursor containing the 3,4-dichlorophenyl moiety, most commonly 3,4-dichloroaniline (B118046).

The Paal-Knorr synthesis is a straightforward and widely used method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.orgwikipedia.orgorganic-chemistry.org In this context, 3,4-dichloroaniline serves as the amine component, reacting with a suitable 1,4-dicarbonyl under acidic conditions to yield the N-(3,4-dichlorophenyl)pyrrole derivative. wikipedia.org The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

The Hantzsch pyrrole synthesis offers another versatile route. This reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine. wikipedia.org For the target compound, 3,4-dichloroaniline would be the amine, reacting with the other two components to construct the polysubstituted pyrrole ring. wikipedia.org

The Knorr pyrrole synthesis , which traditionally involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, can also be adapted. semanticscholar.org These classical methods, while foundational, often require specific starting materials and reaction conditions that can be tailored to achieve the desired 2-arylpyrrole product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical strategies for synthesizing complex molecules like substituted pyrroles in a single step. rsc.orgrsc.orgscilit.com These reactions are prized for their operational simplicity and alignment with green chemistry principles. rsc.org

One notable MCR approach involves the reaction of an amine, an aldehyde, a diketone, and a nitroalkane. orientjchem.org A specific three-component coupling of an amine (such as 3,4-dichloroaniline), a phenacyl bromide, and a β-diketone (like pentane-2,4-dione) in an aqueous medium has been shown to be an effective method for generating functionalized pyrroles. scirp.org The mechanism is thought to involve the initial formation of an enamine from the diketone and amine, which then reacts with the phenacyl bromide derivative, followed by cyclization and aromatization. scirp.org Such MCRs provide a powerful platform for creating a library of substituted pyrroles by varying the constituent components. rsc.orgscilit.com

| Synthetic Pathway | Key Reactants for this compound | General Characteristics | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound + 3,4-Dichloroaniline | Condensation reaction, typically acid-catalyzed. High atom economy. | orientjchem.orgwikipedia.org |

| Hantzsch Synthesis | β-Ketoester + α-Haloketone + 3,4-Dichloroaniline | Forms highly substituted pyrroles. | wikipedia.org |

| Knorr Synthesis | α-Amino Ketone + Active Methylene Compound | Classic method for specific substitution patterns. | semanticscholar.org |

| Multicomponent Reactions (MCRs) | Amine (3,4-Dichloroaniline) + Aldehyde/Ketone + other components | One-pot synthesis, high efficiency, green approach. | rsc.orgscirp.org |

Contemporary Approaches for Functionalization of this compound Scaffold

Modern synthetic efforts are often directed at the direct functionalization of the pre-formed pyrrole scaffold. These methods offer precision and versatility in introducing new chemical groups to the molecule.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, is a premier tool for forming carbon-carbon bonds and arylating heterocyclic rings. arkat-usa.orgresearchgate.neteie.gr The Suzuki-Miyaura cross-coupling reaction is a prominent example used to synthesize 2-arylpyrroles. researchgate.net This reaction can be employed in two primary ways to obtain this compound:

Coupling of a 2-halopyrrole (e.g., 2-bromopyrrole) with 3,4-dichlorophenylboronic acid.

Coupling of a pyrrole-2-boronic acid derivative with a 1-halo-3,4-dichlorobenzene (e.g., 1-bromo-3,4-dichlorobenzene).

An efficient one-pot method involves the titanium-catalyzed [2+2+1] cyclization to form a 2-boryl substituted pyrrole, which then undergoes an in-situ Suzuki coupling reaction with an aryl halide to produce the final 2-aryl pyrrole. chemrxiv.org These palladium-catalyzed methods are valued for their high yields, functional group tolerance, and modularity, allowing for the synthesis of a wide array of 2-arylpyrroles. researchgate.netresearchgate.net

Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the synthesis of pyrrole derivatives, aiming for processes that are safer, more efficient, and environmentally benign. semanticscholar.org Key strategies include the use of water as a solvent, the application of catalyst-free conditions where possible, and the development of recyclable catalysts. orientjchem.orgresearchgate.net

A significant advancement is the use of earth-abundant metal catalysts, such as iron, to replace more expensive and toxic precious metals. nih.gov An iron-catalyzed cascade reaction has been developed that combines the reduction of a nitroarene (e.g., 3,4-dichloronitrobenzene) to the corresponding aniline, followed by an in-situ Paal-Knorr condensation with a 1,4-dicarbonyl compound. This process uses green reductants like formic acid or molecular hydrogen. nih.gov Furthermore, iridium-catalyzed reactions that deoxygenate and link secondary alcohols and amino alcohols represent another sustainable pathway to pyrroles, tolerating a wide variety of functional groups, including chlorides. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to mere minutes, while frequently improving yields. researchgate.netpensoft.netmdpi.com This technology is highly effective for both the construction and functionalization of pyrrole rings.

Classical reactions like the Paal-Knorr synthesis can be significantly accelerated using microwave irradiation, often in solvent-free conditions or in green solvents like water. pensoft.netpensoft.netbeilstein-journals.org For instance, the reaction of anilines with 2,5-dimethoxytetrahydrofuran (B146720) can be completed in 20 minutes at 120 °C under microwave heating without a solvent. pensoft.net Multicomponent reactions are also well-suited for microwave assistance, enabling the rapid, one-pot synthesis of complex pyrrole structures. ijpsjournal.comclockss.org The uniform and controlled heating provided by microwaves enhances reaction efficiency and can lead to cleaner products with easier work-up. mdpi.com

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal Cross-Coupling | Pd-catalyzed coupling of a pyrrole derivative with a 3,4-dichlorophenyl-containing reagent (e.g., boronic acid). | High selectivity, broad functional group tolerance, modular. | researchgate.netchemrxiv.org |

| Green Chemistry Protocols | Use of water as a solvent, iron or iridium catalysts, and cascade reactions from nitroarenes. | Environmentally friendly, use of abundant metals, high atom economy. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate classical and modern synthetic reactions. | Drastically reduced reaction times, improved yields, potential for solvent-free conditions. | pensoft.netmdpi.comclockss.org |

Chemo- and Regioselective Functionalization Studies

The functionalization of the this compound scaffold is a complex task due to the presence of multiple reactive sites: the pyrrole ring, which is susceptible to electrophilic substitution, and the dichlorophenyl ring. Achieving chemo- and regioselectivity—the ability to functionalize a specific position or functional group in the presence of others—is paramount for creating derivatives with desired properties.

The pyrrole ring itself is an electron-rich heterocycle prone to reactions like electrophilic substitution, which typically occurs at the C2 and C5 positions. semanticscholar.org The presence of the bulky dichlorophenyl group at the C2 position can sterically hinder reactions at that site and electronically influence the reactivity of the entire pyrrole nucleus, directing functionalization to other positions.

Research into polyfunctional pyrroles demonstrates the feasibility of achieving high selectivity. For instance, studies on 3,5-dichloropyrrole-2,4-dicarboxaldehydes have shown that regioselective oxidation of the formyl group at the C2 position can be accomplished using potassium permanganate. researchgate.net Similarly, a Wittig reaction using one equivalent of a triphenylphosphorane resulted in the selective formation of 2-alkenyl substituted pyrroles. researchgate.net These examples underscore how the choice of reagent and reaction conditions can overcome the inherent reactivity patterns of the pyrrole core.

Another critical aspect of selectivity is demonstrated in the reactions of N-acylpyrroles. The choice of base can dictate the reaction pathway entirely. rsc.org For example, using potassium hexamethyldisilazide (KHMDS) with N-acylpyrroles in the presence of toluene (B28343) leads to a C-H functionalization/aroylation of the toluene. rsc.org Conversely, employing lithium hexamethyldisilazide (LHMDS) promotes an anionic Fries rearrangement, also known as a "pyrrole dance," where the acyl group migrates from the nitrogen to a carbon atom on the pyrrole ring. rsc.org This base-dependent chemoselectivity offers a powerful tool for creating either 2-aroylpyrroles or aryl benzyl (B1604629) ketones from the same starting material. rsc.org

Table 1: Examples of Chemo- and Regioselective Functionalization of Pyrrole Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyrrole-2,4-dicarboxaldehyde | Potassium permanganate | Carboxylic acid | Regioselective oxidation of the 2-formyl group | researchgate.net |

| 3,5-Dichloropyrrole-2,4-dicarboxaldehyde | Triphenylphosphorane (1 equiv.) | 2-Alkenyl substituted pyrrole | Regioselective Wittig reaction at the 2-formyl group | researchgate.net |

| N-Acylpyrrole / Toluene | KN(SiMe3)2 | Aryl benzyl ketone | Chemoselective C-H functionalization of toluene | rsc.org |

| N-Acylpyrrole | LiN(SiMe3)2 | 2-Aroylpyrrole | Chemoselective anionic Fries rearrangement | rsc.org |

Synthetic Challenges and Future Directions in Compound Synthesis

The synthesis of specifically substituted this compound derivatives is fraught with challenges that chemists continue to address through innovative strategies.

Synthetic Challenges:

A primary challenge lies in the construction of the polysubstituted pyrrole core itself. While classical methods like the Paal-Knorr or Hantzsch syntheses are foundational, they often require harsh conditions, long reaction times, and can produce significant waste. semanticscholar.orgscirp.org For instance, some multi-component reactions reported have limitations regarding the scope of applicable amines and often require high-boiling or chlorinated solvents. scirp.org The synthesis of precursors, such as appropriately substituted 1,4-dicarbonyl compounds or α-aminoketones, can also be a multi-step and inefficient process. semanticscholar.org

Furthermore, the inherent instability of the pyrrole ring towards strong acids can lead to polymerization, complicating purification and reducing yields. semanticscholar.org Introducing substituents with precise regiochemistry onto the pre-formed this compound core presents another hurdle, as the electronic effects of the existing groups must be carefully managed to direct incoming electrophiles or nucleophiles to the desired position.

Future Directions:

The future of synthesizing this compound and its derivatives is geared towards developing more efficient, versatile, and environmentally benign methodologies.

Multi-Component Reactions (MCRs): One-pot MCRs are a highly attractive strategy as they increase efficiency by combining several synthetic steps without isolating intermediates. organic-chemistry.org Developing new MCRs that are tolerant of a wider range of functional groups and utilize greener solvents, such as water, is a key area of research. scirp.org For example, a three-component reaction between dialkyl acetylenedicarboxylates, aromatic amines, and arylglyoxals has been shown to produce polysubstituted pyrroles in high yields under neutral, room-temperature conditions. organic-chemistry.org

Advanced Catalysis: The use of transition-metal catalysts is expanding the toolbox for pyrrole synthesis. Catalysts based on ruthenium, palladium, and iron are being employed for dehydrogenative coupling and C-H functionalization reactions. organic-chemistry.orgacs.org These methods offer novel pathways to substituted pyrroles with high atom economy. Copper-catalyzed domino reactions, for instance, have been used to create complex fused pyrrole systems like hexahydropyrrolo[3,4-b]pyrroles from 2H-azirines. researchgate.net

Direct C-H Functionalization: Moving away from pre-functionalized starting materials, direct C-H functionalization is emerging as a powerful and atom-economical strategy. acs.org This approach avoids the often tedious synthesis of halogenated or organometallic precursors. The development of catalysts that can selectively activate and functionalize a specific C-H bond on either the pyrrole or the dichlorophenyl ring is a major goal for future synthetic efforts. rsc.orgacs.org

Green Chemistry Approaches: There is a strong impetus to make pyrrole synthesis more environmentally friendly. This includes the use of water as a solvent, employing catalytic rather than stoichiometric reagents, and developing mechanochemical methods that reduce or eliminate the need for solvents altogether. scirp.orgorganic-chemistry.org

Table 2: Synthetic Challenges and Future Strategies This table is interactive. You can sort and filter the data.

| Challenge | Traditional Approach | Future Direction / Strategy | Key Benefit | Reference |

|---|---|---|---|---|

| Low Efficiency / Multi-step Synthesis | Stepwise synthesis of precursors and cyclization | One-pot Multi-Component Reactions (MCRs) | Increased operational simplicity and efficiency | scirp.orgorganic-chemistry.org |

| Harsh Reaction Conditions | Use of strong acids/bases, high temperatures | Development of advanced catalytic systems (Ru, Pd, Fe, Cu) | Milder reaction conditions, higher selectivity | organic-chemistry.orgresearchgate.net |

| Regiocontrol | Use of blocking groups and directed lithiation | Direct C-H functionalization | High atom economy, reduced synthetic steps | rsc.orgacs.org |

| Environmental Impact | Use of toxic/volatile organic solvents | Green chemistry approaches (e.g., water as solvent, mechanochemistry) | Reduced waste and environmental footprint | scirp.orgorganic-chemistry.org |

| Precursor Availability | Complex synthesis of 1,4-dicarbonyls | Use of readily available building blocks (e.g., vinyl azides, alkynes) | Improved accessibility and modularity | cdnsciencepub.comacs.org |

Structure Activity Relationship Sar and Structural Modulations for Biological Inquiry

Systematic Exploration of Substituent Effects on Pyrrole (B145914) and Phenyl Moieties

The introduction of various substituents onto the 2-phenylpyrrole core has been a key strategy to modulate biological activity. The nature, position, and electronic properties of these substituents can profoundly impact the molecule's affinity and selectivity for its target.

Halogenation is a common and effective strategy to enhance the biological activity of 2-phenylpyrrole derivatives. The position and type of halogen atom can significantly influence the compound's interaction with target proteins.

For instance, in a series of 2-phenyl-1H-pyrrole-3-carboxamides designed as 5-HT6 receptor ligands, the introduction of a chlorine atom at the C3 position of a phenylsulfonyl ring was found to be particularly advantageous. This substitution increased the affinity for the 5-HT6 receptor up to six-fold. acs.org Molecular modeling studies suggest that this enhanced affinity may be due to the formation of halogen bonds with amino acid residues in the receptor's binding site, such as the carbonyl oxygen of alanine. acs.org Shifting the chlorine atom from the C3 to the C2 position, however, led to a decrease in affinity. acs.org

Similarly, the presence of two halogen atoms on the pyrrole heterocycle has been noted as a beneficial substitution for antibacterial activity. mdpi.com In the context of antifungal agents, the natural antibiotic pentabromopseudilin (B80150), which is heavily halogenated, is the most active member of its class. gwdg.de The high degree of halogenation in pentabromopseudilin is a major contributor to its potent inhibitory effects on various enzymes. gwdg.de

The introduction of a fluorine atom at the 3-position of the benzene (B151609) ring in phenylpyrrole analogues was found to be beneficial for improving activity against certain fungal pathogens like P. grisea and S. sclerotiorum. mdpi.com Conversely, a fluorine at the 2-position was more favorable for activity against F. oxysporium f. sp. mdpi.com These findings underscore the nuanced effects of halogenation patterns on biological specificity.

The following table summarizes the effect of halogenation on the biological activity of various 2-phenylpyrrole derivatives.

| Compound Class | Halogen Substituent & Position | Biological Target/Activity | Effect on Activity |

| 2-Phenyl-1H-pyrrole-3-carboxamides | 3-Chloro on phenylsulfonyl ring | 5-HT6 Receptor | Significant increase in affinity acs.org |

| 2-Phenyl-1H-pyrrole-3-carboxamides | 2-Chloro on phenylsulfonyl ring | 5-HT6 Receptor | Decrease in affinity acs.org |

| Pyrrole-2-carboxamide derivatives | Dihalogenation of pyrrole ring | Antibacterial (DNA gyrase) | Beneficial for activity mdpi.com |

| Phenylpyrrole analogues | 3-Fluoro on phenyl ring | Antifungal (P. grisea, S. sclerotiorum) | Improved activity mdpi.com |

| Phenylpyrrole analogues | 2-Fluoro on phenyl ring | Antifungal (F. oxysporium f. sp.) | Improved activity mdpi.com |

Beyond halogenation, the modification of other functional groups on the 2-phenylpyrrole scaffold plays a critical role in determining binding affinity and selectivity.

In the development of 5-HT6 receptor inverse agonists, it was observed that electron-withdrawing groups, such as trifluoromethyl and trifluoromethoxy, on the phenylsulfonyl moiety significantly increased affinity. acs.org In contrast, electron-donating groups were generally less favorable for interaction with the 5-HT6 receptor. acs.org The introduction of a small methyl group was tolerated, but larger alkyl or alkoxyl moieties had varied effects. acs.org

For HIV fusion inhibitors targeting gp41, the presence of a carboxyl group on the phenyl ring was found to be crucial. nih.gov This group can form salt bridges with key amino acid residues like Arg579 or Lys574 in the binding pocket. nih.gov Additionally, the presence of two methyl groups on the pyrrole ring was favorable for interaction with residues in a hydrophobic pocket of gp41. nih.gov

In the context of anti-inflammatory agents, a series of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov The presence of an acidic group at position 1 of the pyrrole ring proved to be effective against both COX-1 and COX-2. nih.gov However, introducing a larger group at this position biased the activity towards COX-1. nih.gov

The table below illustrates the impact of various functional group modifications on the biological activity of 2-phenylpyrrole derivatives.

| Compound Class | Functional Group & Position | Biological Target/Activity | Effect on Activity |

| 2-Phenyl-1H-pyrrole-3-carboxamides | Electron-withdrawing group on phenylsulfonyl | 5-HT6 Receptor | Increased affinity acs.org |

| 2-Phenyl-1H-pyrrole-3-carboxamides | Electron-donating group on phenylsulfonyl | 5-HT6 Receptor | Decreased affinity acs.org |

| N-Carboxyphenylpyrrole derivatives | Carboxyl group on phenyl ring | HIV gp41 | Crucial for activity, forms salt bridges nih.gov |

| N-Carboxyphenylpyrrole derivatives | Two methyl groups on pyrrole ring | HIV gp41 | Favorable for hydrophobic interactions nih.gov |

| N-Pyrrolylcarboxylic acids | Small acidic group at position 1 | COX-1 and COX-2 | Effective against both enzymes nih.gov |

| N-Pyrrolylcarboxylic acids | Large group at position 1 | COX-1 | Biased activity towards COX-1 nih.gov |

Conformational Analysis and its Correlation with Molecular Recognition

In solution, 2-phenylpyrroles can adopt a hetero-cis-arrangement, where the two rings are fixed in a coplanar orientation by an intramolecular hydrogen bond. gwdg.de This planarity can be important for activity. However, at a hypothetical receptor, this intramolecular bond might be replaced by an intermolecular one, and the strength of this interaction can be indicative of antibiotic activity. gwdg.de

For certain DNA-binding agents, the curvature of the molecule is crucial for optimal fit within the minor groove of the DNA helix. nih.gov Some phenyl-furan derivatives, which are structurally related to phenylpyrroles, have a curvature that is slightly too large for an ideal fit, causing the furan (B31954) ring to be pushed away from the floor of the groove. nih.gov In contrast, "reversed amidine" derivatives, where the linkage between the phenyl and a heterocyclic ring is altered, exhibit a significantly larger dihedral angle between the two planar units in solution. nih.gov This change in conformation alters the spatial relationship between the phenyl-amidine unit and the minor groove, impacting molecular recognition. nih.gov

Computational studies on N-phenylpyrrole derivatives have shown that their conformational energy profile is similar to that of biphenyl, with a preference for a non-planar conformation. researchgate.net The introduction of substituents can further influence this preference. For example, the conformational energy profile of 2,2'-dimethylbiphenyl (B165481) is nearly identical to that of its N-phenylpyrrole analog. researchgate.net

Rational Design Principles for Analog Development Based on SAR Data

The accumulated SAR data provides a foundation for the rational design of new 2-phenylpyrrole analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural features are critical for a desired biological effect, medicinal chemists can make targeted modifications to the lead compound.

For example, the development of 5-HT6 receptor antagonists has been guided by the principle that a fluorine atom at the C4 position of the 2-phenylpyrrole fragment, a 3-chlorophenylsulfonyl moiety at the N1 position, and a pyrrolidine (B122466) as a basic center are key requirements for high affinity. acs.org This knowledge allows for the focused synthesis of new derivatives incorporating these favored features.

Similarly, in the design of antifungal agents based on the structure of fludioxonil, a 3D-QSAR model was developed to guide the optimization of new compounds. sioc-journal.cn This model, which showed good predictive ability, can provide theoretical support for further structural modifications to enhance antifungal activity. sioc-journal.cn

The design of molecular machines has also benefited from an understanding of structure-function relationships. For instance, a catalyst-driven motor has been developed using 1-phenylpyrrole-2,2'-dicarboxylic acid, where the energy from a chemical fuel is used to drive repeated rotations around the N-C bond connecting the two aromatic rings. rsc.org This demonstrates how the conformational properties of the 2-phenylpyrrole scaffold can be harnessed for the development of functional nanomaterials.

Mechanistic Investigations of Biological System Modulation

Biochemical Pathway and Target Engagement Studies

Investigations at the biochemical level have sought to identify the direct molecular targets of compounds containing the 2-(3,4-dichlorophenyl)pyrrole core. These studies involve profiling against enzymes and assessing interactions with cellular receptors to elucidate the primary mechanisms of action.

Derivatives of this compound have been evaluated against a range of enzymes critical for pathogen survival and cancer cell signaling.

MmpL3 Inhibition: The Mycobacterial membrane protein large 3 (MmpL3), essential for transporting mycolic acids in Mycobacterium tuberculosis, has been a key target. nih.gov Pyrrole-2-carboxamide derivatives incorporating a dichlorophenyl group have been designed as MmpL3 inhibitors. nih.gov For instance, a series of pyrrole-2-carboxamides designed with a structure-guided strategy showed potent activity against M. tuberculosis, with many compounds exhibiting a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL. nih.gov The inhibition of MmpL3 blocks the transport of trehalose (B1683222) monomycolate (TMM) across the inner membrane, leading to its accumulation in the cytoplasm and a reduction in the synthesis of essential cell wall components. nih.govmsu.edu

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a validated bacterial drug target. Pyrrole (B145914) derivatives containing a dichlorophenyl moiety have been investigated as inhibitors. One study reported a pyrrole derivative that inhibited DNA gyrase with an IC₅₀ of 0.0236 µM, which was more potent than the gentamicin (B1671437) reference. researchgate.net Another series of N-((1-(2,4-dichlorophenyl)-pyrrol-3-yl)methyl) derivatives were also synthesized and evaluated for their potential as DNA gyrase inhibitors. doi.org

Kinase Inhibition: While direct inhibition by this compound is not extensively documented, related structures show significant activity. The compound SB216763, which has a 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione structure, is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.netevitachem.com Pyrrole indolin-2-one derivatives are also known to act as kinase inhibitors, with substitutions on the oxindole (B195798) moiety affecting activity against targets like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation and a target for anti-inflammatory drugs. scirp.org Fused pyrrole compounds, such as 5,8,9-Triphenyl-7-(3,4-dichlorophenyl)-3H-pyrrolo[2,3-b]pyrido[4,3-d]pyrimidin-4-one, have been synthesized and evaluated for COX-2 inhibitory activity. mdpi.comnih.gov Docking studies of these complex derivatives have been used to explore their binding within the COX-2 active site. mdpi.comnih.gov Other research has focused on developing pyrrole derivatives as balanced dual inhibitors of COX-1 and COX-2. acs.orgmdpi.com

Table 1: Enzyme Inhibition by Dichlorophenyl-Pyrrole Derivatives

| Enzyme | Compound Derivative Class/Name | Reported Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| MmpL3 | Pyrrole-2-carboxamides | MIC < 0.016 µg/mL | nih.gov |

| DNA Gyrase | Pyrrolo[3,4-c]pyrazole-5-carboxamide (Compound 9b) | IC₅₀ = 0.0236 µM | researchgate.net |

| GSK-3 | SB216763 (3-(2,4-dichlorophenyl)-pyrrole-2,5-dione) | Potent Inhibitor | nih.govevitachem.com |

| COX-2 | Pyrrolopyridopyrimidines | Active Inhibitor | mdpi.comnih.gov |

| COX-2 | 1,5-Diaryl-pyrrole-3-acetic acid derivative (Hybrid 5) | IC₅₀ = 0.55 µM | mdpi.com |

The interaction of dichlorophenyl-pyrrole compounds with various receptors has been explored to understand their role in modulating cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR): The compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) has been identified as a novel ligand for the Aryl Hydrocarbon Receptor (AhR). nih.gov Its biological activity is mediated through the activation of the AhR pathway. nih.gov Interestingly, the GSK-3 inhibitor SB216763, a pyrrole-2,5-dione with a 2,4-dichlorophenyl group, also acts as a partial agonist of the AhR, demonstrating that this scaffold can engage with multiple targets. nih.gov

Cannabinoid Receptors (CB1): A series of novel tricyclic pyrrole-pyrazole derivatives were designed to interact with cannabinoid receptors. cnr.it Specifically, a 1,4-dihydropyrazolo[3,4-a]pyrrolizine-3-carboxamide derivative bearing a 2,4-dichlorophenyl group was synthesized and showed moderate binding affinity for the CB1 receptor. cnr.it

EGFR and VEGFR: The inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a key strategy in anticancer therapy. While compounds with the specific this compound structure are not highlighted as lead inhibitors, related pyrrole indolin-2-one derivatives are recognized as a class of kinase inhibitors that can target VEGFR-2. cancertreatmentjournal.com The structural modifications at the C(5) and C(6) positions of the oxindole ring are critical for modulating binding affinity to the ATP-binding site of these kinases. cancertreatmentjournal.com

Table 2: Receptor Binding by Dichlorophenyl-Pyrrole Derivatives

| Receptor | Compound Derivative Name/Class | Reported Affinity/Effect | Reference |

|---|---|---|---|

| AhR | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) | Activator/Ligand | nih.gov |

| AhR | SB216763 | Partial Agonist | nih.gov |

| CB1 | 1-(2,4-dichlorophenyl)-dihydropyrazolo[3,4-a]pyrrolizine | Moderate Affinity (Ki = 142-902 nM) | cnr.it |

| VEGFR-2 | Pyrrole indolin-2-ones | Inhibitor Class | cancertreatmentjournal.com |

Molecular docking and structure-based design have been instrumental in understanding how dichlorophenyl-pyrrole derivatives interact with their protein targets.

MmpL3 Interactions: The binding model of a pyrrole-2-carboxamide inhibitor with MmpL3 was predicted using docking procedures. nih.gov These models suggest that the dichlorophenyl group occupies a specific pocket (S3), while the pyrrole-2-carboxamide core fits into another (S4), highlighting the importance of the scaffold in correctly positioning the functional groups within the binding site. nih.gov

COX-2 Interactions: Docking studies of complex pyrrole derivatives into the COX-2 active site revealed interactions with key residues such as Tyr 355 and Arg 120. nih.gov These computational analyses help rationalize the observed inhibitory activity and guide the synthesis of new analogues with improved potency. nih.govacs.org

Cannabinoid Receptor Interactions: Docking of a tricyclic pyrrole-pyrazole derivative into a model of the human CB1 receptor was performed to understand the specific interaction patterns that confer binding affinity. cnr.it These studies provide insight into how the tricyclic scaffold orients the dichlorophenyl substituent within the receptor's binding pocket.

Cellular Response Studies in In Vitro Models

The effects of this compound derivatives have been characterized in various cell-based assays to determine their impact on cell health, proliferation, and programmed cell death pathways.

A significant focus of research has been the antiproliferative activity of these compounds, particularly against cancer cell lines.

The compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) demonstrates highly selective and potent growth inhibition of breast cancer cell lines, including MCF7, BT474, and T47D. nih.gov It was found to be up to 263-fold more potent against sensitive breast cancer cells than against normal breast cells (MCF-10A) or cell lines from other tumor types. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives carrying a 2,4-dichlorophenyl group have also been synthesized and evaluated for their in vitro anticancer activity against cell lines such as MCF7. nih.gov

In the context of antimicrobial research, many of the potent pyrrole-2-carboxamide MmpL3 inhibitors showed low cytotoxicity against mammalian cells, with IC₅₀ values often greater than 64 μg/mL, indicating a favorable selectivity profile. nih.gov

Interactions with Microbial Cellular Processes and Targets

Derivatives of this compound have been identified as potent modulators of essential microbial functions, targeting key enzymes and cellular structures. The dichlorophenyl group is often associated with enhanced binding affinity for specific biological targets, likely due to hydrophobic interactions. evitachem.com Research into related compounds suggests several primary mechanisms of action.

One of the key targets for dichlorophenyl-substituted pyrrole derivatives is lanosterol (B1674476) 14-α-demethylase , an enzyme crucial for the biosynthesis of ergosterol (B1671047) in fungi. google.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. The mechanism involves the blockage of the substrate hydroxylation reaction, leading to an accumulation of lanosterol and a deficiency in ergosterol. google.comgoogle.com This mode of action is a hallmark of many azole antifungal drugs.

Another significant area of investigation is the role of these compounds in combating mycobacterial infections. Studies on pyrrole-2-carboxamide derivatives, including those with a dichlorophenyl moiety, have shown potent activity against Mycobacterium tuberculosis. nih.gov The primary target identified in these studies is the Mycobacterial Membrane Protein Large 3 (MmpL3) . nih.gov MmpL3 is an essential transporter protein responsible for exporting mycolic acids, which are fundamental components of the protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death. nih.gov

Furthermore, some pyrrolamide derivatives bearing a 3,4-dichloro substitution have demonstrated exceptional antibacterial efficacy by inhibiting DNA gyrase (GyrB) and topoisomerase IV (ParE) . mdpi.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to rapid cell death. The broad-spectrum activity of these compounds against both Gram-positive and Gram-negative bacteria underscores the potential of the dichlorophenyl-pyrrole scaffold in developing new antibiotics. mdpi.com

The antifungal activity of compounds structurally related to this compound has also been observed against pathogenic yeasts like Candida krusei. mdpi.com While the precise target in this context is not always elucidated, it is often linked to disruption of cell membrane integrity or inhibition of essential enzymes. The collective evidence points towards the ability of this compound and its close analogues to interfere with fundamental cellular processes in a range of microbial pathogens.

| Microbial Target | Affected Process | Organism Type | Reference |

|---|---|---|---|

| Lanosterol 14-α-demethylase | Ergosterol Biosynthesis | Fungi | google.comgoogle.com |

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Mycolic Acid Transport / Cell Wall Synthesis | Mycobacteria | nih.gov |

| DNA Gyrase (GyrB) / Topoisomerase IV (ParE) | DNA Replication | Bacteria | mdpi.com |

| General Cell Membrane Integrity | Membrane Function | Fungi (e.g., Candida) | mdpi.com |

Advanced Techniques for Biological Interaction Analysis (e.g., SPR, ITC, X-ray Co-crystallography)

To elucidate the precise nature of the interactions between this compound derivatives and their biological targets, a suite of advanced biophysical techniques is employed. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the three-dimensional structure of the molecular complexes.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a macromolecule. wur.nl This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. nih.gov For instance, ITC has been used to confirm the enhanced binding affinity of a 2-(3,4-dichlorophenyl) derivative to its target, the Nurr1 ligand-binding domain, yielding a dissociation constant (Kd) of 0.7 µM. nih.gov This demonstrates the compound's potent interaction at the molecular level. ITC is particularly valuable as it is performed with both interacting partners in solution, providing a characterization of the binding event that is not influenced by surface immobilization. wur.nl

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. mtoz-biolabs.comsygnaturediscovery.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. nih.gov The binding events are detected as changes in the refractive index at the sensor surface, providing data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov While specific SPR data for this compound is not detailed in the reviewed literature, this technique is routinely used to screen compound libraries, including pyrrole derivatives, against protein targets to identify and characterize binding. reichertspr.com

| Technique | Information Obtained | Example of Application with Related Compounds | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Confirmed enhanced affinity of a 2-(3,4-dichlorophenyl) derivative to Nurr1 LBD (Kd = 0.7 µM). | nih.gov |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | General screening and kinetic analysis of pyrrole derivatives against protein targets. | nih.govreichertspr.com |

| X-ray Co-crystallography | 3D structure of the ligand-protein complex, specific molecular interactions. | Crystal structure of a complex molecule with a 1-(3,4-dichlorophenyl) moiety has been determined. | iucr.org |

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 2-(3,4-Dichlorophenyl)pyrrole, and a biological target, typically a protein or enzyme. These methods are crucial in rational drug design, allowing researchers to visualize and energetically evaluate potential binding modes.

In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their binding to various biological targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis, and the aryl hydrocarbon receptor (AhR), which is implicated in certain cancers. scispace.comresearchgate.net

The process of molecular docking involves several key steps:

Ligand and Receptor Preparation: This involves generating the 3D structure of the ligand and the target protein. The most stable, lowest energy conformation of the ligand is often used. scispace.com The protein structure is typically obtained from crystallographic data or through homology modeling if an experimental structure is unavailable. researchgate.net

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified. This can be based on the location of known inhibitors or by scanning the protein surface for suitable pockets. researchgate.net

Docking and Scoring: The ligand is then computationally placed into the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. scispace.com

Docking studies of chlorinated phenylacrylonitriles, a class of compounds that includes derivatives of this compound, with the AhR have identified key interactions driving the binding. These include π-π stacking, hydrophobic interactions, and van der Waals forces, which are consistent with the hydrophobic nature of the receptor's binding site. scispace.comresearchgate.net For example, studies on pyrrole (B145914) derivatives targeting the InhA enzyme have shown that a carboxamide linkage is important for binding to the active site.

Interactive Table: Examples of Docking Studies with this compound Derivatives.

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Chlorinated Phenylacrylonitriles | Aryl Hydrocarbon Receptor (AhR) | π-π stacking, hydrophobic, van der Waals | scispace.comresearchgate.net |

| Pyrrolyl Benzamides | Enoyl-ACP Reductase (InhA) | Hydrogen bonding with TYR158 and NAD+ | plos.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. nih.govconicet.gov.ar These methods are essential for understanding how modifications to a molecule's structure affect its potency and for designing new compounds with improved activity. sioc-journal.cn

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. basicmedicalkey.com 2D-QSAR models use descriptors that can be calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and electronic parameters. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D arrangement of atoms and the steric and electrostatic fields they generate. conicet.gov.arbasicmedicalkey.com

The general workflow for a 3D-QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model. conicet.gov.ar

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule on a grid.

Statistical Analysis: A statistical method, often Partial Least Squares (PLS), is used to derive a mathematical equation that relates the variations in the molecular fields to the differences in biological activity. nih.gov

Model Validation and Interpretation: The predictive power of the QSAR model is assessed using a test set of compounds not included in the model development. The results are often visualized as contour maps, which indicate regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. nih.gov

For phenylpyrrole fungicides, a 3D-QSAR study using CoMFA was conducted to understand the structural requirements for activity against Rhizoctonia solani. The resulting model showed good predictive ability and provided theoretical support for the further optimization of this class of compounds. sioc-journal.cn Similarly, 3D-QSAR studies on pyrrole derivatives with antimycobacterial activity have been performed to guide the design of more potent agents against Mycobacterium tuberculosis. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and molecular properties of compounds like this compound. These calculations provide detailed information about electron distribution, orbital energies, and other properties that govern a molecule's reactivity and interactions.

Methods like Density Functional Theory (DFT) are commonly employed to study the structural and electronic properties of molecules. researchgate.netresearchgate.net For the parent pyrrole molecule, SCF LCAO MO (Self-Consistent Field Linear Combination of Atomic Orbitals Molecular Orbital) calculations have revealed a significant two-way charge transfer on the nitrogen atom. ibm.com Such calculations can also determine the hybridization of atoms within the molecule, which can deviate from simple idealized models. ibm.com

For phenylpyrrole isomers, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been used to investigate their geometry, electronic properties, and nonlinear optical properties. researchgate.net Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

Quantum chemical calculations have also been used to study the vibrational frequencies (FT-IR and Raman spectra) of related compounds, with the results often showing good agreement with experimental data. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic view of a molecule's behavior, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: The molecule can adopt various shapes or conformations due to the rotation around single bonds. MD simulations can explore the accessible conformations and identify the most stable ones. For phenylpyrroles, the torsional angle between the pyrrole and phenyl rings is a key conformational parameter. researchgate.net

Study Ligand-Protein Interactions: When docked to a protein, MD simulations can assess the stability of the predicted binding pose over time. scispace.comresearchgate.net They can reveal how the ligand and protein adapt to each other and identify key interactions that are maintained throughout the simulation.

Investigate the Role of Solvent: MD simulations explicitly model the surrounding solvent molecules, such as water, and can show how they influence the ligand's conformation and its binding to a receptor. scispace.com

In studies of ligands binding to the aryl hydrocarbon receptor, MD simulations have been used to verify the stability of docking-predicted poses and to reveal the presence of interacting water molecules in the vicinity of the ligand. scispace.com For flexible proteins like cytochrome P450 enzymes, MD simulations are crucial for understanding their conformational dynamics and how these changes facilitate ligand access to the active site. biorxiv.org

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME assessment involves the use of computational models to predict the pharmacokinetic properties of a compound, namely its Absorption, Distribution, Metabolism, and Excretion. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

Various computational models and rules are used to predict ADME properties. One of the most well-known is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

A molecular weight over 500 daltons.

A calculated logP (cLogP) greater than 5.

More than 10 hydrogen bond acceptors.

For various pyrrole derivatives, in silico ADME properties have been analyzed to assess their potential as oral drug candidates. researchgate.netresearchgate.net These studies often calculate a range of physicochemical properties and use them to predict parameters such as:

Gastrointestinal (GI) Absorption: The likelihood that the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: The ability of the compound to cross the protective barrier of the brain.

Interactive Table: Predicted ADME-Relevant Parameters for Pyrrole Derivatives.

| Parameter | Description | Typical Predicted Value for Drug-like Pyrroles | Reference |

|---|---|---|---|

| Molecular Weight | The mass of the molecule. | < 500 g/mol | |

| cLogP | A measure of lipophilicity. | < 5 | |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 | |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 | |

| GI Absorption | Predicted absorption from the gastrointestinal tract. | High | researchgate.netresearchgate.net |

These in silico predictions help to prioritize which newly synthesized compounds should be advanced to more resource-intensive experimental testing. researchgate.netresearchgate.net

Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For pyrrole (B145914) derivatives containing a 3,4-dichlorophenyl group, the aromatic protons on the phenyl ring typically appear as a set of multiplets or distinct doublets in the downfield region (around 7.0-8.0 ppm). The protons on the pyrrole ring itself also show characteristic signals. For instance, in a related compound, 1-(1-(3,4-dichlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone, the single proton on the pyrrole ring appears as a singlet at 6.64 ppm. scirp.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. In derivatives of 2-(3,4-dichlorophenyl)pyrrole, the carbon atoms of the dichlorophenyl ring and the pyrrole ring will have characteristic chemical shifts. For example, in a study of related pyrrole derivatives, the carbon signals were crucial for confirming the synthesized structures. rsc.org

Interactive Table: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic | 7.13 - 7.45 | Multiplet | 3,4-Dichlorophenyl-H |

| Aromatic | 7.13 - 7.45 | Multiplet | Phenyl-H |

| Pyrrole | 6.64 | Singlet | Pyrrole C4-H |

| Methyl | 2.45 | Singlet | Acetyl-CH₃ |

| Methyl | 2.43 | Singlet | Pyrrole-CH₃ |

Data derived from 1-(1-(3,4-dichlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone. scirp.org

Mass Spectrometry Techniques (GC-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is first separated by gas chromatography and then introduced into the mass spectrometer, which provides a mass spectrum for each separated component.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique often used for less volatile or thermally fragile molecules. It allows for the determination of the molecular weight with high accuracy. For instance, the mass spectrum of 1-(1-(3,4-dichlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone showed a molecular ion peak [M]+ at m/z = 344, confirming its molecular weight. scirp.org Similarly, the mass spectrum of 1-(5-(biphenyl-4-yl)-1-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone displayed the molecular ion peak [M]+ at m/z = 420. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, which is a powerful confirmation of its identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For pyrrole derivatives, key absorptions include the N-H stretch (if present) typically around 3300-3500 cm⁻¹, C-H stretches of the aromatic rings, and C=C stretching vibrations within the rings. mdpi.com In a study of 1-(5-(4-bromophenyl)-1-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, characteristic IR peaks were observed at 3112, 1689, 1495, 812, 799, and 712 cm⁻¹. scirp.org

Raman Spectroscopy , which measures the inelastic scattering of light, provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds.

Interactive Table: Characteristic IR Absorption Bands for a Substituted this compound Derivative

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3112 | C-H Stretch | Aromatic/Pyrrole |

| 1689 | C=O Stretch | Ketone |

| 1495 | C=C Stretch | Aromatic Ring |

| 812, 799, 712 | C-H Bending | Aromatic Ring Substitution |

Data derived from 1-(5-(4-bromophenyl)-1-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone. scirp.org

Chromatographic Methods for Purification and Purity Analysis (HPLC, UHPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis and purification of a broad range of organic compounds. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the presence of a single major peak in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. The purity of a sample can be assessed by the peak area percentage in the resulting chromatogram. google.com

The choice of chromatographic method and conditions (e.g., column type, mobile phase composition, detector) is tailored to the specific properties of the this compound derivative being analyzed.

X-ray Crystallography for Solid-State Structure Elucidation

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. For example, the crystal structure of a complex pyrrolo[3,4-c]pyrrole (B14788784) derivative containing a 3,4-dichlorophenyl group was determined by X-ray crystallography, revealing a monoclinic crystal system with space group C2/c. jst.go.jpcrystallography.netnih.gov This level of detail is unparalleled by other analytical methods and serves as the ultimate proof of structure. nih.gov

Emerging Research Avenues and Potential Non Therapeutic Applications

Development as Molecular Probes for Biochemical Research

The inherent structural features of the pyrrole (B145914) ring, combined with the electronic influence of the 3,4-dichlorophenyl substituent, make this scaffold a candidate for the development of molecular probes. Pyrrole derivatives are known to be components of fluorescent materials. acs.org While research on 2-(3,4-dichlorophenyl)pyrrole itself as a probe is nascent, related structures have shown promise. For example, fluorescent probes based on the arylacetamide scaffold, such as those derived from 2-(3,4-dichlorophenyl)acetamide (B2721671), have been synthesized for the direct fluorescent labeling of kappa-opioid receptors. acs.org This suggests a viable strategy where the this compound core could be functionalized with fluorophores or other reporter groups. Such probes would enable the visualization and study of biological processes and receptor interactions in real-time, offering valuable tools for biochemical and pharmacological research. The pyrrole moiety can participate in π–π stacking interactions, which can be crucial for binding to biological targets and for the photophysical properties of a probe. smolecule.com

Exploration in Materials Science (e.g., Optoelectronics, Conducting Polymers, Composites)

The field of materials science has found significant utility in pyrrole-based compounds, particularly in the development of functional organic materials. mdpi.com

Optoelectronics: Pyrrole derivatives are investigated for their potential in optoelectronic devices due to their electronic and photophysical properties. researchgate.netresearchgate.net For instance, derivatives of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione react to form chalcones that exhibit strong UV absorption, making them candidates for optoelectronic applications. While the substitution pattern is different, this highlights the potential of dichlorophenyl-pyrrole systems in this area. The electron-withdrawing nature of the dichlorophenyl group can be used to tune the band gap and electronic properties of the pyrrole system, a key aspect in designing materials for organic solar cells and other devices. researchgate.net

Conducting Polymers: Polypyrrole (PPy) is one of the most studied conducting polymers, known for its high conductivity, environmental stability, and ease of synthesis. nih.govnih.govscirp.orgacs.org The electrical properties of PPy arise from its conjugated π-electron system. acs.org Introducing substituents onto the pyrrole monomer is a primary strategy for modulating the properties of the resulting polymer. The this compound monomer could be polymerized to form a functionalized conducting polymer. The electron-withdrawing dichlorophenyl group would significantly alter the electronic structure of the polymer backbone, influencing its conductivity, redox potentials, and band gap. nih.gov These tailored properties are critical for applications in sensors, flexible electronics, and energy storage devices. acs.org For example, in related research on biophotovoltaic cells, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) was used as a photosystem inhibitor, demonstrating the relevance of the dichlorophenyl moiety in modulating electron transfer processes in complex systems. nih.gov

Strategies for Enhancing Molecular Selectivity and Potency in Chemical Systems

The this compound core is a versatile scaffold for chemical modification to enhance the selectivity and potency of bioactive molecules. Structure-activity relationship (SAR) studies on its derivatives have provided critical insights into the molecular features required for specific biological activities.

In a series of kappa-opioid agonists based on the 2-(3,4-dichlorophenyl)acetamide structure (the saturated pyrrolidine (B122466) ring being a close analog), modifications to substituents dramatically influenced potency. acs.orgnih.gov Retaining the 3,4-dichlorophenyl group was found to be optimal for high affinity. Further SAR studies on pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) revealed that electron-withdrawing groups on the phenyl ring were crucial for improving anti-tuberculosis activity. acs.org Similarly, a study on novel pyrrole derivatives as dual COX-1 and COX-2 inhibitors included compounds with a 3,4-dichlorophenyl moiety at the C5 position of the pyrrole ring, demonstrating potent inhibitory activity. nih.gov These studies underscore a key strategy: using the electronic effects of the dichlorophenyl group to enhance binding affinity and potency, while modifying other positions on the pyrrole ring to fine-tune selectivity for the target.

| Base Scaffold | Target | Key SAR Findings | Reference |

| 2-(3,4-Dichlorophenyl)acetamide | Kappa-Opioid Receptor | The 3,4-dichlorophenyl group is optimal for high affinity. Substitutions at the carbon adjacent to the amide nitrogen modulate potency. | nih.gov |

| Pyrrole-2-carboxamide | MmpL3 (M. tuberculosis) | Phenyl groups with electron-withdrawing substituents (e.g., dichloro) on the pyrrole ring greatly improve anti-TB activity. | acs.org |

| 2-[...-5-(substituted phenyl)-1H-pyrrol-1-yl]acetic acid | COX-1/COX-2 | The 3,4-dichlorophenyl moiety at the C5 position results in potent inhibition. The nature of the acidic group at the N1 position shifts selectivity between COX-1 and COX-2. | nih.gov |

Uncovering Novel Biological Targets and Interaction Modalities

Research into derivatives containing the this compound or its saturated pyrrolidine analog has led to the identification of several biological targets, highlighting the scaffold's broad pharmacological potential. The specific substitution pattern on the pyrrole and phenyl rings dictates the interaction with these targets.

Key biological targets identified for this class of compounds include:

Opioid Receptors: Derivatives of 2-(3,4-dichlorophenyl)acetamide are potent and selective kappa-opioid receptor agonists. acs.orgnih.gov

Sigma Receptors: Conformationally restricted analogs of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine show high affinity for sigma receptors, with Ki values in the nanomolar range. rsc.org

Enzymes in Pathogens: The scaffold has been used to design inhibitors for essential enzymes in pathogens. This includes dihydrofolate reductase (DHFR) and Mycobacterial Membrane Protein Large 3 (MmpL3), which are critical for the survival of bacteria and mycobacteria. acs.orgmdpi.com Pyrrole-carboxamide derivatives with a 3,4-dichloro substitution pattern have also been noted as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com

Inflammatory Enzymes: Pyrrole derivatives bearing the 3,4-dichlorophenyl group have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govgoogle.com

Chemokine Receptors: Bicyclic pyrrole derivatives containing the 3,4-dichlorophenyl group have been patented as inhibitors of the monocyte chemoattractant protein-1 (MCP-1) receptor, a target for inflammatory diseases. sioc-journal.cn

This wide range of targets demonstrates that the this compound scaffold can be adapted to interact with diverse protein binding sites, from G-protein coupled receptors to enzymes.

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| 2-(3,4-Dichlorophenyl)acetamides | Kappa-Opioid Receptor | Analgesia | acs.orgnih.gov |

| N-[2-(3,4-Dichlorophenyl)ethyl]ethylenediamines | Sigma Receptor | Neurology | rsc.org |

| Pyrrole-2-carboxamides | MmpL3, DNA Gyrase, Topoisomerase IV | Infectious Disease (Tuberculosis, Bacterial) | acs.orgmdpi.com |

| Phenyl-1H-pyrrolo[2,3-b]pyridines | COX-2 | Anti-inflammatory | google.com |

| Bicyclic pyrrole derivatives | MCP-1 Receptor | Inflammatory Disease | sioc-journal.cn |

Future Perspectives in Pyrrole Scaffold Research

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and wide range of biological activities. The exploration of derivatives like this compound showcases the power of substituent effects in tuning molecular properties. Future research is likely to continue leveraging this principle.

In the near term, we can anticipate further optimization of the known activities of this compound derivatives, such as enhancing their selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes. The development of multi-target agents, where a single molecule is designed to interact with multiple disease-relevant targets, is a growing trend where this scaffold could be highly valuable. mdpi.com

In materials science, the synthesis and characterization of novel conducting polymers and composites from this compound monomers could lead to new materials with tailored electronic properties for advanced applications. mdpi.com Furthermore, the application of green chemistry principles to the synthesis of these pyrrole derivatives will be crucial for developing more sustainable and environmentally friendly production methods. The continued exploration of the pyrrole scaffold, and specifically functionalized variants like this compound, promises to yield new discoveries in both therapeutic and non-therapeutic domains.

常见问题

Basic: What are the common synthetic routes for preparing 2-(3,4-Dichlorophenyl)pyrrole, and what key reaction conditions influence yield?

Methodological Answer:

A widely used method involves condensation reactions between substituted phenyl precursors and pyrrole-forming intermediates. For example, trichloroacetic acid has been employed to synthesize structurally analogous pyrrole derivatives via cyclization of tert-butyl carbamate intermediates under controlled temperature (60–80°C) and inert atmospheres . Key factors affecting yield include:

- Catalyst selection : Acidic catalysts (e.g., trichloroacetic acid) enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Substituent positioning : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct regioselectivity during pyrrole formation .

Advanced: How does the substitution pattern on the pyrrole ring affect the compound's bioactivity, particularly in targeting opioid receptors?

Methodological Answer:

Conformational analysis and structure-activity relationship (SAR) studies reveal that the dichlorophenyl group enhances κ-opioid receptor binding affinity by inducing a planar conformation, which optimizes hydrophobic interactions with receptor pockets. For instance, methyl substitutions on the pyrrole nitrogen (e.g., N-methyl derivatives) reduce steric hindrance, improving selectivity for κ- over μ-opioid receptors . Advanced SAR models suggest that:

- Electron-withdrawing groups (e.g., Cl) stabilize resonance structures, enhancing ligand-receptor complementarity.

- Pyrrole ring rigidity (via fused rings or substituents) restricts rotational freedom, increasing binding potency .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- ¹H NMR : Identifies proton environments, confirming the presence of the dichlorophenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and pyrrole protons (δ 6.0–6.5 ppm).

- LC-MS : Validates molecular weight (e.g., m/z ~227 for C₁₀H₇Cl₂N) and detects fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., C-Cl stretches at 750–550 cm⁻¹ and N-H bends at 3400–3200 cm⁻¹) .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurities. To address this:

- Purity validation : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.

- Standardized assays : Compare data under identical conditions (e.g., cell lines, receptor expression levels). For example, κ-opioid activity discrepancies were resolved by standardizing CHO-K1 cell models with uniform receptor densities .

- Computational cross-validation : Molecular dynamics simulations reconcile divergent binding affinities by accounting for solvation effects and protein flexibility .

Advanced: How do computational methods like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions by:

- Grid parameterization : Defining binding pockets using crystallographic data (e.g., κ-opioid receptor PDB: 6VI4).

- Scoring functions : Evaluating binding energies (ΔG) for poses where the dichlorophenyl group aligns with hydrophobic subpockets.

- Dynamic simulations : Molecular dynamics (MD) assess stability of interactions over time (e.g., RMSD < 2.0 Å over 100 ns) .

Basic: What are the recommended storage conditions to maintain the compound's stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrrole ring.

- Solvent choice : Dissolve in anhydrous DMSO for long-term storage, as aqueous solutions promote decomposition .

Advanced: How do electron-withdrawing groups influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The 3,4-dichloro substituents deactivate the phenyl ring via inductive effects, directing electrophiles (e.g., nitronium ions) to the para position relative to the pyrrole ring. Kinetic studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。